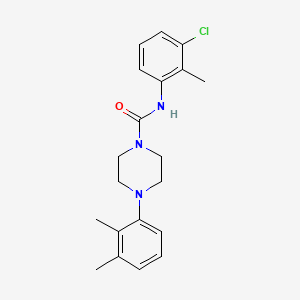![molecular formula C19H11ClN2O5 B4761421 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4761421.png)
1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
説明
1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as clozapine N-oxide (CNO), is a synthetic compound that is widely used in scientific research. CNO is a derivative of clozapine, an atypical antipsychotic drug that is used to treat schizophrenia. CNO is a valuable tool for researchers because of its ability to selectively activate or inhibit specific receptors in the brain.
作用機序
CNO acts as an agonist or antagonist depending on the receptor it interacts with. When CNO binds to DREADDs, it activates a signaling pathway that leads to the activation or inhibition of specific neurons. When CNO binds to the serotonin 5-HT2C receptor, it activates a signaling pathway that leads to the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. When CNO binds to the muscarinic acetylcholine receptor, it inhibits the release of acetylcholine, a neurotransmitter that regulates muscle movement, memory, and attention.
Biochemical and Physiological Effects
CNO has been shown to have a variety of biochemical and physiological effects. In animal studies, CNO has been shown to induce hypothermia, reduce locomotor activity, and increase food intake. CNO has also been shown to have anxiolytic and antidepressant effects. In addition, CNO has been shown to modulate the immune system and reduce inflammation.
実験室実験の利点と制限
CNO is a valuable tool for researchers because of its ability to selectively activate or inhibit specific receptors in the brain. This allows researchers to study the function of specific neurons and their role in various physiological processes. However, there are some limitations to the use of CNO in lab experiments. One limitation is that CNO can have off-target effects, meaning it can interact with receptors other than the one it is intended to interact with. Another limitation is that the effects of CNO can be variable depending on the dose and the duration of exposure.
将来の方向性
There are many future directions for the use of CNO in scientific research. One direction is the development of new DREADDs that are more selective and have fewer off-target effects. Another direction is the use of CNO in the study of other receptors, such as the dopamine receptor and the opioid receptor. Additionally, CNO could be used in the development of new treatments for psychiatric and neurological disorders.
科学的研究の応用
CNO is widely used in scientific research to study the function of specific receptors in the brain. It is commonly used to activate or inhibit designer receptors exclusively activated by designer drugs (DREADDs), which are genetically engineered receptors that can be selectively activated by CNO. DREADDs are used to study the function of specific neurons in the brain and their role in various physiological processes. CNO is also used to study the function of other receptors, such as the serotonin 5-HT2C receptor and the muscarinic acetylcholine receptor.
特性
IUPAC Name |
7-(3-chlorophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O5/c20-11-4-3-5-13(8-11)26-16-9-12(22(24)25)10-17-18(16)19(23)21-14-6-1-2-7-15(14)27-17/h1-10H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHFJQSPCQFIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC(=CC=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4761339.png)

![N-(2,4-dichlorophenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4761355.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4761371.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4761379.png)
![N-(1-benzyl-4-piperidinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4761386.png)

![4-(4-fluorophenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4761396.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B4761404.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B4761406.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761417.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide](/img/structure/B4761426.png)
![ethyl 4-{[(propylamino)carbonothioyl]amino}benzoate](/img/structure/B4761440.png)
